molecular formula C10H13NO3 B13619481 Methyl 3-(aminomethyl)-4-methoxybenzoate CAS No. 771579-95-4

Methyl 3-(aminomethyl)-4-methoxybenzoate

Cat. No.: B13619481
CAS No.: 771579-95-4
M. Wt: 195.21 g/mol
InChI Key: NMRNMVXLCIGQKM-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an aminomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-4-methoxybenzoate typically involves the esterification of 3-(aminomethyl)-4-methoxybenzoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as trimethylchlorosilane in methanol has been shown to be effective for the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of 3-(formylmethyl)-4-methoxybenzoic acid.

    Reduction: Formation of 3-(aminomethyl)-4-methoxybenzylamine.

    Substitution: Formation of 3-(aminomethyl)-4-ethoxybenzoate.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)-4-ethoxybenzoate
  • Methyl 3-(aminomethyl)-4-hydroxybenzoate
  • Methyl 3-(aminomethyl)-4-chlorobenzoate

Comparison: Methyl 3-(aminomethyl)-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are desirable, such as in drug development and materials science .

Properties

CAS No.

771579-95-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

NMRNMVXLCIGQKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN

Origin of Product

United States

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